molecular formula C6H11NO2 B13613334 Ethyl 2-(aminomethyl)acrylate

Ethyl 2-(aminomethyl)acrylate

Cat. No.: B13613334
M. Wt: 129.16 g/mol
InChI Key: GBQSDNHTUWTEOZ-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)acrylate (CAS 91687-36-4) is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is an ester of acrylic acid, characterized by a reactive acrylate group and an amine functional group within its structure . This bifunctional nature makes it a valuable building block in organic synthesis and polymer research. The vinyl group is highly susceptible to polymerization, while the aminomethyl side chain can be used to introduce functionality or modify the properties of the resulting materials . Acrylate monomers, in general, are known for forming polymers with a diverse range of characteristics, including transparency, flexibility, and toughness . Researchers may explore the application of this compound in the development of novel polymers, such as functionalized hydrogels, smart coatings, or as an intermediate in the synthesis of more complex pharmaceutical compounds . Furthermore, related acrylate esters are widely used in the formulation of dental composites, bone cements, and other biomedical materials due to their mechanical properties and ability to form stable networks, suggesting potential cross-over applications for this aminomethyl-functionalized variant in materials science . This product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-(aminomethyl)prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-3-9-6(8)5(2)4-7/h2-4,7H2,1H3

InChI Key

GBQSDNHTUWTEOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CN

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Aminomethyl Acrylate and Its Derivatives

Direct Synthetic Routes to Ethyl 2-(aminomethyl)acrylate

Condensation Reactions from Halomethyl Acrylate (B77674) Precursors

A primary and effective method for synthesizing α-(aminomethyl)acrylates involves the nucleophilic substitution of a halogen atom from a halomethyl acrylate precursor. Ethyl 2-(bromomethyl)acrylate is a commonly used starting material in this approach due to the good leaving group nature of the bromide ion.

The reaction proceeds via a condensation mechanism where an amine nucleophile displaces the halide. This method has been successfully applied to prepare a range of N-substituted α-(aminomethyl)acrylates. nih.govresearchgate.net For instance, the reaction of ethyl 2-(bromomethyl)acrylate with primary amines provides a regioselective route to ethyl 2-[(alkylamino)(cyano)methyl] acrylates in good yields. researchgate.netresearchgate.net The synthesis of the precursor, ethyl 2-(bromomethyl)acrylate, can be achieved by treating ethyl 2-(hydroxymethyl)acrylate with phosphorus tribromide. chemicalbook.com

This strategy has been utilized to prepare various derivatives, including those with N-(tert-butanesulfinyl) groups, which are valuable for asymmetric synthesis. nih.govresearchgate.net The reaction conditions for these condensation reactions are typically mild, making this a versatile and widely used method.

Table 1: Synthesis of N-Substituted α-(Aminomethyl)acrylates from α-(Bromomethyl)acrylates

Amine PrecursorResulting ProductTypical YieldReference
BenzhydrylamineEthyl 2-((benzhydrylamino)methyl)acrylateHigh nih.gov
AnilineEthyl 2-((phenylamino)methyl)acrylateHigh nih.gov
(±)-tert-butanesulfinamideN-(tert-butanesulfinyl) α-(aminomethyl)acrylatesSatisfactory nih.gov
Primary AminesEthyl 2-[(alkylamino)(cyano)methyl] acrylatesGood researchgate.net

Multi-Step Chemical Transformations from Established Starting Materials

More complex, multi-step synthetic sequences allow for the construction of this compound and its derivatives from readily available and structurally simpler starting materials. These routes offer flexibility in introducing various functional groups.

One such approach involves the Knoevenagel condensation of ethyl nitroacetate with aldehydes or their acetal equivalents to form ethyl 3-aryl-2-nitroacrylates. nih.gov The nitro group in these intermediates can then be reduced to the corresponding primary amine, yielding unnatural α-amino esters. nih.gov The reduction is typically carried out using reagents like zinc and hydrochloric acid. nih.gov Although this method is primarily demonstrated for α-amino esters with substitution at the β-position, the fundamental transformation of a nitro-acrylate to an amino-acrylate is a key multi-step strategy.

Another multi-step strategy has been employed for the synthesis of ethyl N-functionalized β-amino benzimidazole acrylate derivatives, which involves steps such as reductive amination, deprotection, and transamination starting from elaborated acrylate building blocks. pugetsound.edu

One-Pot Synthetic Strategies for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. While a specific one-pot synthesis for the parent this compound is not prominently detailed, analogous one-pot methodologies in acrylate chemistry highlight the potential for such an approach.

For example, one-pot approaches have been developed for the synthesis of (meth)acrylate copolymers directly from biobased alcohols and (meth)acrylic anhydride. researchgate.net This involves the in situ generation of a reactive anhydride followed by esterification and subsequent polymerization. researchgate.net Similarly, the synthesis of ester derivatives of tris(2-aminoethyl)amine has been achieved in a one-pot reaction with various acrylates using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. sapub.org These examples demonstrate the feasibility of consolidating multiple transformations, such as monomer formation and functionalization, into a single, efficient process.

Functional Group Interconversions and Precursor Development

The synthesis of this compound is intrinsically linked to the development of suitable precursors and the strategic interconversion of functional groups. These strategies focus on the introduction of the aminomethyl moiety and the formation of the ethyl acrylate structure.

Strategies for Aminomethyl Moiety Introduction

The introduction of the aminomethyl group onto the acrylate scaffold is a critical step in the synthesis. As discussed previously, the most direct method is the reaction of an amine with an ethyl 2-(halomethyl)acrylate. nih.gov

An alternative strategy involves the reduction of a precursor containing a nitrogen-based functional group at the desired position. The reduction of a nitro group, as seen in the synthesis of α-amino esters from ethyl nitroacetate, provides a pathway to the primary amine functionality. nih.gov

Furthermore, protecting group chemistry is often essential when dealing with amino-functionalized acrylates, as the amino group can undergo undesired side reactions with the electron-poor double bond of the acrylate. beilstein-journals.org The use of protecting groups like the bromo-tert-butyloxycarbonyl (Br-t-BOC) group allows for the synthesis and polymerization of the monomer, with subsequent deprotection under mild conditions to reveal the free amino group. beilstein-journals.org

Esterification and Transesterification Approaches in Acrylate Synthesis

The formation of the ethyl ester portion of the molecule is typically achieved through esterification or transesterification. Ethyl acrylate itself is commercially produced by the acid-catalyzed esterification of acrylic acid with ethanol. wikipedia.org The kinetics of this reaction have been studied to optimize conditions. researchgate.net This fundamental reaction can be applied to acrylic acid derivatives that already contain the aminomethyl precursor.

Transesterification is another powerful tool in acrylate synthesis. This process involves the reaction of an existing acrylate ester, such as methyl or ethyl acrylate, with a different alcohol in the presence of a catalyst to exchange the ester group. google.com This method is particularly useful for creating a variety of acrylate esters from a common precursor. wikipedia.org For instance, the transesterification of 2-(diethylamino)ethyl methacrylate (B99206) with methanol has been studied, highlighting the competition that can occur between transesterification and polymerization. rsc.org Catalysts like dibutyltin oxide are effective for such transformations. google.com These principles are directly applicable to the synthesis of this compound if a different ester of 2-(aminomethyl)acrylic acid is available.

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective routes for the synthesis of this compound and its derivatives, minimizing waste and often allowing for milder reaction conditions compared to stoichiometric methods. Both organocatalytic and metal-based catalytic systems have been explored.

While the search results provided limited direct examples of organocatalysis specifically for the synthesis of this compound, the principles of organocatalysis are widely applied in acrylate chemistry. For instance, bifunctional organocatalysts are used in cascade reactions involving acrylate derivatives researchgate.net. Amine-based catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used in reactions with α-(bromomethyl)acrylates to facilitate nucleophilic substitutions, which is a key step in attaching the aminomethyl group researchgate.net. These reactions showcase the potential of organocatalysts to activate substrates and promote desired transformations in the synthesis of functionalized acrylates.

Metal-based systems have demonstrated significant utility in the synthesis and functionalization of aminomethyl acrylates.

A notable example is the 1,4-addition of dialkylzincs to α-(aminomethyl)acrylates. This reaction proceeds via a radical-polar crossover mechanism initiated by air nih.govbeilstein-journals.org. The process involves the addition of an alkyl radical to the acrylate, followed by a homolytic substitution (SH2) at the zinc atom, which is facilitated by the coordination of the nitrogen atom of the aminomethyl group to the zinc. This coordination is crucial for the transfer of the alkyl group from the zinc to the tertiary α-carbonyl radical, forming a zinc enolate intermediate nih.govbeilstein-journals.org. This enolate can then be trapped by electrophiles in tandem reactions nih.govbeilstein-journals.org. For example, the reaction of N-protected ethyl α-(aminomethyl)acrylates with diethylzinc (B1219324) (Et₂Zn) in the presence of an aldehyde or ketone leads to the formation of functionalized amino alcohols in good yields nih.gov.

The table below details the results of tandem 1,4-addition–aldol condensation reactions of various N-protected α-(aminomethyl)acrylates with diethylzinc and a carbonyl partner.

Acrylate SubstrateCarbonyl PartnerProduct Yield (%)Diastereomeric Ratio (dr)Reference
N-benzyl protectedCyclohexanone (B45756)63Not specified nih.gov
N-diphenylmethyl protectedCyclohexanone68Not specified nih.gov
N-tert-butanesulfinyl protectedCyclohexanone8675:25 nih.gov
N-tert-butanesulfinyl protectedAcetone77>90:10 nih.gov

Additionally, transition metals like rhodium have been used in catalytic asymmetric synthesis involving (α-aminomethyl)acrylates. For instance, Rh-catalyzed enantioselective hydrogenation has been reported, highlighting the role of transition metals in controlling stereochemistry in these systems researchgate.net.

Titanium catalysts, such as titanium(IV) tetraethanolate, have been employed in the synthesis of related amino acrylates like 2-(dimethylamino)ethyl acrylate through transesterification of ethyl acrylate with dimethylaminoethanol chemicalbook.com. This suggests the potential applicability of such catalysts for the synthesis of other aminomethyl acrylates.

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is increasingly guided by the principles of sustainable synthesis and green chemistry. This involves considering the environmental impact of the entire synthetic process, from starting materials to final product.

The choice of solvents and reaction conditions plays a pivotal role in the environmental footprint of a chemical synthesis. Ideally, reactions should be conducted in environmentally benign solvents, or even in solvent-free systems acs.org. In the context of aminomethyl acrylate synthesis, while many procedures still employ conventional organic solvents like dichloromethane or acetonitrile (B52724) nih.govchemicalbook.com, there is a drive towards greener alternatives. Aqueous media, for example, have been successfully used for reactions involving acrylate precursors researchgate.net.

Furthermore, the use of catalytic methods, as discussed in section 2.3, is a core principle of green chemistry. Catalysts reduce the energy requirements of reactions and avoid the use of stoichiometric reagents that generate significant waste acs.org.

A significant advancement in the sustainability of acrylate production is the use of bio-based feedstocks. Major chemical producers are now manufacturing ethyl acrylate using bioethanol derived from sustainable biomass sources like non-food-grade grains or molasses basf.comarkema.com. This bio-based ethyl acrylate is a "drop-in" solution, having identical chemical and technical specifications to its fossil-based counterpart basf.com. The use of bio-based feedstocks can lead to a significant reduction in the product carbon footprint, with reductions of up to 30% reported for bio-based ethyl acrylate compared to the fossil-based equivalent basf.comarkema.com. Similarly, other bio-based acrylates, such as 2-Octyl Acrylate derived from castor oil, are being introduced as sustainable alternatives to fossil-based monomers basf.com.

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product acs.org. Reactions with high atom economy are those that maximize the incorporation of starting materials into the final product, thus minimizing waste at a molecular level acs.org.

Addition reactions are inherently more atom-economical than substitution or elimination reactions acs.org. In the synthesis of this compound, methods that utilize addition pathways would be preferred from an atom economy perspective. For example, a hypothetical direct hydroamination of ethyl 2-(hydroxymethyl)acrylate would be highly atom-economical.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Aminomethyl Acrylate

Nucleophilic Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl group serves as a potent nucleophilic center, readily participating in a variety of bond-forming reactions.

The primary amine in Ethyl 2-(aminomethyl)acrylate can be readily alkylated or acylated to form N-substituted derivatives. These reactions typically proceed via nucleophilic substitution, where the nitrogen atom attacks an electrophilic carbon center. For instance, reaction with alkyl halides or similar alkylating agents introduces an alkyl group onto the nitrogen.

Similarly, acylation can be achieved using acyl chlorides or anhydrides, leading to the formation of amide derivatives. These reactions are fundamental in modifying the structure and properties of the parent molecule, providing access to a wide array of derivatives with tailored functionalities. For example, the synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate (B99206) involves the reaction of 2-[(perfluoropyridin-4-yl)amino]ethan-1-ol with methacryloyl chloride in the presence of triethylamine. nih.gov

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a reversible process, often driven to completion by the removal of water. Such reactions are pivotal in the synthesis of various heterocyclic systems and have been studied in contexts like the one-pot synthesis of 1,2,3,4-tetrahydroquinazolines from 2-aminomethylaniline and various aldehydes and ketones. researchgate.net While direct examples with this compound are not prevalent in the reviewed literature, the reactivity is analogous to other primary amines.

The bifunctional nature of this compound and its derivatives makes them ideal precursors for the synthesis of heterocyclic compounds. Intramolecular cyclization can occur, where the aminomethyl group (or a derivative thereof) acts as a nucleophile, attacking an electrophilic center within the same molecule.

One prominent strategy involves the bromination of the acrylate (B77674) double bond, followed by an intramolecular nucleophilic substitution by the amine to form aziridines. For instance, 2-aminomethyl-2,3-dibromopropanoates, derived from the corresponding aminoacrylates, undergo cyclization with potassium carbonate to yield aziridines. clockss.org This Gabriel-Cromwell type reaction is a powerful method for constructing three-membered nitrogen-containing rings. clockss.org In some cases, this process can be performed as a one-pot reaction, enhancing synthetic efficiency. clockss.org

Furthermore, derivatives of this compound can be involved in annulation reactions to build more complex polycyclic aza-heterocycles. For example, visible-light-driven photocatalytic [3+2]- and [3+2+3]-annulation reactions of N-[(trimethylsilyl)methyl]phthalimide (a protected aminomethyl equivalent) with electron-deficient alkenes (like acrylates) provide routes to benzopyrrolizinone structures. acs.orgacs.org

Electrophilic Reactivity of the Acrylate Moiety

The acrylate portion of the molecule is an α,β-unsaturated ester, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, making the acrylate a classic Michael acceptor. This allows for 1,4-conjugate addition of a wide range of nucleophiles.

The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is a significant reaction pathway involving the acrylate moiety. researchgate.net This reaction is a cornerstone of carbon-nitrogen bond formation in organic synthesis. researchgate.net Both primary and secondary amines can serve as nucleophiles. researchgate.net The reaction can be influenced by various factors, including the use of catalysts (such as DBU), microwave irradiation to accelerate reaction times, and the choice of solvent. mdpi.comnih.gov

Primary amines can potentially undergo a double Michael addition to two acrylate molecules. researchgate.net However, reaction conditions can be tuned to selectively favor the formation of the monoadduct or the diadduct. rsc.org Studies have shown that amines react selectively with acrylates in the presence of less reactive methacrylates, allowing for sequential curing processes in polymer chemistry. upc.edu

The general mechanism can proceed through a zwitterionic intermediate formed by the amine addition, which is then neutralized by a proton transfer step. researchgate.net An alternative concerted mechanism involving a cyclic intermolecular proton transfer has also been proposed. researchgate.net

Table 1: Examples of Aza-Michael Additions to Acrylates
Nucleophile (Amine)Michael AcceptorCatalyst/ConditionsProductYieldReference
BenzylamineMethyl methacrylateDBU, Microwave (130 °C, 4h)(rac)-methyl 3-(benzylamino)-2-methylpropanoate27% mdpi.com
BenzylamineEthyl 2-phenylacrylateDBU, Room Temp (30 min)(rac)-ethyl 3-(benzylamino)-2-phenylpropanoateNot specified mdpi.com
(S)-α-methylbenzylamineMethyl acrylateMicrowave (80 °C, 10 min)Diastereomeric β-amino ester95% nih.gov
DiethylamineEthyl acrylateLiClO₄, Solvent-free, RTEthyl 3-(diethylamino)propanoateHigh researchgate.net
Piperidine (B6355638)Ethyl acrylateLiClO₄, Solvent-free, RTEthyl 3-(piperidino)propanoateHigh researchgate.net

Michael Addition Reactions.

Oxa-Michael Additions

The Oxa-Michael addition, a conjugate addition of an alcohol (an oxygen nucleophile) to an α,β-unsaturated carbonyl compound, is a well-established reaction for the formation of carbon-oxygen bonds. While this reaction is common for many acrylates, in the case of this compound, the aza-Michael reaction is generally the predominant pathway. The primary amine present in the molecule is a significantly stronger nucleophile than an external alcohol. Consequently, it will preferentially react either intramolecularly to form a four-membered ring (a β-lactam) or intermolecularly with another molecule of the acrylate. Therefore, for an oxa-Michael addition to occur with an external alcohol, the primary amine would typically need to be protected with a suitable functional group to prevent it from competing in the reaction.

Conjugate Additions with Carbon Nucleophiles

The acrylate moiety of this compound is an effective acceptor for conjugate additions involving carbon nucleophiles. A notable example is the air-promoted, catalyst-free 1,4-addition of dialkylzinc reagents. nih.gov This reaction proceeds through a radical-polar crossover mechanism. The process is initiated by air, leading to the 1,4-addition of an alkyl radical to the acrylate. This is followed by a homolytic substitution (S_H2) at the zinc atom, a step that is facilitated by the coordination of the neighboring nitrogen atom to the zinc. nih.gov This coordination is critical for the transfer of the alkyl group from zinc to the tertiary α-carbonyl radical intermediate, forming a zinc enolate. nih.gov

The resulting zinc enolate is a versatile intermediate. In the absence of an external electrophile, it can undergo β-fragmentation. However, it can be efficiently trapped by electrophiles like aldehydes or ketones in a tandem 1,4-addition–aldol reaction, which allows for the creation of an all-carbon quaternary stereocenter. nih.gov When a chiral auxiliary, such as a tert-butanesulfinyl group, is attached to the nitrogen, these reactions can proceed with high levels of stereochemical control. nih.gov

Table 1: Tandem 1,4-Addition–Aldol Condensation of α-(Aminomethyl)acrylates with Dialkylzinc and Carbonyl Electrophiles nih.gov

Acrylate SubstrateAlkylating AgentCarbonyl ElectrophileProductYield (%)Diastereomeric Ratio (dr)
N-PMB protected this compoundEt2ZnCyclohexanone (B45756)Corresponding β2,2-amino alcohol68-
N-Boc protected this compoundEt2ZnCyclohexanoneCorresponding β2,2-amino alcohol63-
N-Ts protected this compoundEt2ZnCyclohexanoneCorresponding β2,2-amino alcohol66-
N-((R)-tert-butanesulfinyl) protected this compoundEt2ZnAcetoneCorresponding chiral amino alcohol9195:5

Cycloaddition Reactions of the Alpha,Beta-Unsaturated Ester

The electron-deficient double bond of the acrylate can participate in cycloaddition reactions. While classic Diels-Alder reactions are conceivable, more complex annulations have been reported for related structures. For instance, visible-light-driven energy transfer catalysis has been used to achieve [3+2] and [3+2+3] annulation reactions between N-[(trimethylsilyl)methyl]phthalimides and electron-deficient alkenes, including acrylates. acs.orgacs.org

In these transformations, the reaction is thought to proceed via diradical intermediates. acs.orgacs.org The process involves the formation of an aminomethyl radical which then adds to the acrylate. Subsequent radical coupling and cyclization steps lead to the formation of complex aza-heterocycles. acs.org The regioselectivity of the addition is influenced by steric factors and the relative stability of the radical intermediates formed. acs.org For example, the reaction of N-[(trimethylsilyl)methyl]phthalimide with methyl acrylate under blue LED irradiation yields a polycyclic benzopyrrolizinone derivative. acs.org

Hydrofunctionalization of the Acrylate Double Bond

Hydrofunctionalization of the acrylate double bond is a key aspect of its reactivity, with the aza-Michael addition being the most prominent example for this specific molecule. This reaction involves the conjugate addition of an amine nucleophile to the electron-deficient alkene. researchgate.net For this compound, this reaction can occur intermolecularly with an external amine or intramolecularly, involving its own primary amine group.

The mechanism can proceed via a stepwise pathway involving a zwitterionic intermediate or through a concerted mechanism with a cyclic intermolecular proton transfer. researchgate.net The reaction is highly selective for acrylates over less electrophilic methacrylates. This selectivity allows for sequential curing processes in mixed monomer systems, where the amine reacts first with the acrylate, leaving the methacrylate available for a subsequent polymerization step. upc.edu This aza-Michael reaction is a powerful tool for synthesizing β-amino esters and for creating complex polymer architectures and materials. researchgate.netmdpi.com

Polymerization Mechanisms and Related Reactions

This compound is a functional monomer capable of undergoing polymerization through its acrylate double bond. The resulting polymers, featuring primary amine groups in the side chains, are of significant interest for applications in biomaterials, gene delivery, and stimuli-responsive systems. Both conventional free-radical and controlled radical polymerization techniques have been explored to synthesize polymers with defined structures.

Radical Polymerization of this compound

Conventional free-radical polymerization of this compound can be initiated using standard thermal or photochemical initiators. The polymerization proceeds via the typical mechanism of initiation, propagation, and termination involving radical species. However, the presence of the primary amine functionality can introduce complexities not seen with simple alkyl acrylates.

The primary amine can participate in chain transfer reactions, where a hydrogen atom is abstracted from the amine by a propagating radical. This terminates one polymer chain and creates a new radical on the nitrogen atom, which can then initiate a new chain. This process can lead to branching and a broadening of the molecular weight distribution (i.e., an increase in the polydispersity index, Đ) of the final polymer. The extent of chain transfer is dependent on factors such as temperature, solvent, and monomer concentration. While specific kinetic data for the homopolymerization of this compound is not extensively documented, the principles derived from studies of other primary amine-containing (meth)acrylates are applicable. rsc.orgrsc.org

Controlled Radical Polymerization Techniques (e.g., RAFT, ATRP)

To overcome the limitations of conventional free-radical polymerization, controlled radical polymerization (CRP) techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers.

The direct polymerization of primary amine-containing monomers like this compound via CRP is challenging because the primary amine can complex with the copper catalyst in ATRP, leading to its deactivation, or react with the chain transfer agent in RAFT. rsc.orgrsc.org To circumvent this issue, the monomer is typically used as its hydrochloride salt (e.g., 2-aminoethyl methacrylate hydrochloride, AEMA·HCl or AMA). rsc.orgrsc.orgacs.org The protonated ammonium (B1175870) salt does not interfere with the polymerization system.

Atom Transfer Radical Polymerization (ATRP)

Well-defined polymers containing primary amines have been successfully synthesized using ATRP, particularly with the hydrochloride salt of the monomer. rsc.orgacs.org Techniques like Activators Reconstituted by Electron Transfer (ARGET) ATRP have been optimized for these monomers, allowing polymerization to proceed under mild conditions (e.g., 35 °C) in aqueous media or alcohol/water mixtures. acs.org These systems use a catalyst like CuBr₂/TPMA (TPMA = tris(2-pyridylmethyl)amine) with a reducing agent to continuously regenerate the active Cu(I) species, enabling good control over the polymerization. acs.org

Table 2: Conditions for ARGET ATRP of 2-Aminoethyl Methacrylate Hydrochloride (AMA) acs.org

SolventCatalyst SystemReducing AgentTemperature (°C)Conversion (%)Đ (Mw/Mn)
Isopropanol/WaterCuBr2/TPMAAscorbic Acid35>90~1.3
WaterCuBr2/TPMAAscorbic Acid35>90~1.3

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

Aqueous RAFT polymerization is another highly effective method for producing well-defined primary amine-functional polymers. researchgate.netusm.edu Using the hydrochloride salt of the monomer, the polymerization can be conducted in aqueous buffers. A suitable chain transfer agent, such as 4-cyanopentanoic acid dithiobenzoate (CTP), and a water-soluble initiator, like VA-044, are used to mediate the process. This approach yields polymers with a linear increase in molecular weight corresponding to monomer conversion and low polydispersities (Đ < 1.2). usm.edu The living character of the polymerization is demonstrated by the successful synthesis of well-defined block copolymers through chain extension of the primary amine-containing polymer macroCTA. usm.edu

Ester-Amide Exchange Reactions in Poly(aminomethyl acrylates)

During the radical polymerization of ethyl α-(aminomethyl)acrylate, a notable side reaction occurs alongside the primary chain-growth polymerization. This process involves an ester-amide exchange reaction. wikipedia.orgsigmaaldrich.com Specifically, the primary amino groups present on the polymer pendants can react with the ester group of an incoming monomer molecule. wikipedia.orgsigmaaldrich.com This spontaneous post-polymerization modification results in the formation of acrylamide-bearing units directly within the polymer backbone. sigmaaldrich.com

Investigations have shown that this subsequent reaction can lead to a significant incorporation of these acrylamide (B121943) units, with contents reported to be in the range of 11–15%. wikipedia.orgsigmaaldrich.com The resulting copolymer, containing both acrylate and acrylamide functionalities, has been noted to exhibit pH and temperature responsiveness in aqueous solutions. wikipedia.orgsigmaaldrich.com This ester-amide exchange is a key feature of the polymerization chemistry of α-(aminomethyl)acrylates, influencing the final polymer structure and properties. sigmaaldrich.com The general mechanism for this type of exchange has been studied in other polymer systems, such as polyester/polyamide blends, often referred to as aminolysis. acs.org

Table 1: Outcome of Ester-Amide Exchange during Polymerization

MonomerReaction TypeKey ObservationResulting Structural FeatureContent of Feature (%)Source
Ethyl α-(aminomethyl)acrylateRadical PolymerizationSpontaneous Ester-Amide ExchangeAcrylamide-bearing units11-15 wikipedia.org, sigmaaldrich.com

Intramolecular Rearrangements in Aminomethyl Acrylate Derivatives

The structure of aminomethyl acrylate derivatives allows for specific intramolecular interactions and rearrangements that influence their stability and reactivity. In ethyl α-(aminomethyl)acrylate, the formation of an intramolecular hydrogen bond between the primary amino group and the ester's carbonyl group is a significant feature. sigmaaldrich.com This internal hydrogen bonding reduces the nucleophilicity of the amino group, which in turn stabilizes the monomer and lessens the propensity for the ester-amide exchange reaction to occur pre-polymerization. sigmaaldrich.com

In more complex reactions, derivatives of aminomethyl acrylates can undergo significant intramolecular rearrangements. For instance, in visible-light-driven photocatalytic reactions, N-[(trimethylsilyl)methyl]phthalimide, an aminomethyl derivative, is excited to its triplet state. acs.org This is followed by a radical Brook rearrangement to generate a key diradical intermediate, which can then react with various alkenes and alkynes. acs.org The proposed mechanism for these annulation reactions highlights the formation of an aminomethyl radical as a crucial step that facilitates subsequent cyclizations. acs.org

Stereochemical Control in Reactions Involving this compound

Achieving enantioselectivity in reactions involving aminomethyl acrylates typically requires the introduction of a chiral influence, as the starting material is prochiral. A primary strategy for this is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com Once the desired stereocenter has been created, the auxiliary can be removed. sigmaaldrich.com

For acrylate derivatives, auxiliaries such as (−)-8-phenylmenthol have been successfully used in asymmetric Diels-Alder reactions, where the auxiliary blocks one face of the acrylate, forcing the reaction to occur on the opposite face. wikipedia.org Other widely used auxiliaries that could be conceptually applied to aminomethyl acrylate derivatives include oxazolidinones and 1,1'-Binaphthyl-2,2'-diol (BINOL). wikipedia.orgsigmaaldrich.com Another major pathway to chiral amines is the asymmetric hydrogenation of imines, a process that has seen significant development using transition metal catalysts, although challenges can arise from the basicity of the resulting amine product. acs.org

Diastereoselective reactions involving α-(aminomethyl)acrylate derivatives have been demonstrated, particularly in radical-polar crossover additions. When α-(aminomethyl)acrylates react with dialkylzinc reagents in the presence of air, a 1,4-addition of an alkyl radical occurs. acs.orgresearchgate.net This is followed by a homolytic substitution (SH2) at the zinc atom to deliver a zinc enolate. acs.orgresearchgate.net The coordination of the nitrogen atom of the aminomethyl group to the zinc is considered crucial for this step to proceed. acs.orgresearchgate.net

This intermediate zinc enolate can then be trapped in situ by an electrophile, such as a ketone, leading to a tandem 1,4-addition–aldol condensation. researchgate.net These reactions can proceed with good yields and notable diastereoselectivity. For example, the reaction of an N-sulfinyl protected α-(aminomethyl)acrylate with diethylzinc (B1219324) in the presence of cyclohexanone afforded the corresponding amino alcohol product with a diastereomeric ratio (dr) of 75:25. researchgate.net The level of diastereoselectivity is influenced by the specific substrates and reaction conditions used. researchgate.net

Table 2: Diastereoselective Tandem Reactions of α-(Aminomethyl)acrylate Derivatives

Acrylate SubstrateReagentsElectrophileProduct TypeYield (%)Diastereomeric Ratio (dr)Source
Acrylate 8a (N-sulfinyl protected)Et2Zn, AirCyclohexanoneAmino Alcohol 21a8675:25 researchgate.net
Acrylate 8a (N-sulfinyl protected)Et2Zn, AirAcetoneAmino Alcohol>9570:30 researchgate.net
Acrylate 5 (N-H free)Et2Zn, AirCyclohexanoneAmino Alcohol 1863Not Specified researchgate.net
Acrylate 7 (N-H free)Et2Zn, AirCyclohexanoneAmino Alcohol 2068Not Specified researchgate.net

Applications of Ethyl 2 Aminomethyl Acrylate As a Key Synthetic Intermediate

Role in the Synthesis of Diverse Heterocyclic Frameworks

The reactivity of ethyl 2-(aminomethyl)acrylate is harnessed for the construction of numerous nitrogen-containing heterocyclic systems. The primary amine can act as a nucleophile, while the acrylate (B77674) moiety functions as a Michael acceptor, enabling tandem reactions that efficiently build cyclic structures.

Construction of Pyrrolidine (B122466) and Piperidine (B6355638) Analogs

This compound is an effective precursor for synthesizing pyrrolidine and piperidine derivatives, which are core structures in many biologically active compounds. The synthesis often involves a Michael addition of the internal amine to a suitable acceptor, or the reaction of the amine with a bifunctional electrophile, followed by cyclization. While direct synthesis examples using this compound are specific, the closely related compound, 2-(aminomethyl)-1-ethylpyrrolidine, is a well-established building block for creating more complex molecules, including pharmaceutical agents. researchgate.netcphi-online.comchemicalbook.comgoogle.com The synthesis of various derivatives of 2-(aminomethyl)-1-ethylpyrrolidine, such as benzenesulfonamides and benzamides, highlights the versatility of this scaffold which originates conceptually from precursors like this compound. researchgate.net

The general strategy involves creating substituted pyrrolidines and piperidines that are key intermediates for drug discovery. nih.gov For instance, the synthesis of conformationally restricted analogs of pharmacologically active ethylenediamines has been achieved using pyrrolidine and piperidine building blocks. nih.gov

Synthesis of Spiro Compounds

The construction of spiro compounds, which feature two rings sharing a single atom, can be facilitated by the use of acrylate derivatives. Although direct examples detailing the use of this compound for spirocyclization are highly specific in the literature, the general reactivity pattern of related acrylates in cycloaddition reactions is well-documented. For example, visible-light-driven cycloadditions of phthalimide (B116566) derivatives with electron-deficient alkenes, including acrylates, can produce complex heterocyclic systems. acs.orgacs.org These types of reactions, which can form multiple C-C bonds in a single step, are powerful tools for generating molecular complexity and could be applied to create spirocyclic frameworks from suitably designed acrylate precursors.

Formation of Other Nitrogen-Containing Heterocycles

The utility of acrylate derivatives extends to the synthesis of a broad spectrum of nitrogen-containing heterocycles beyond simple pyrrolidines and piperidines. For example, acrylate derivatives are used in the synthesis of α-methylene-γ-butyrolactams. researchgate.net Furthermore, reactions involving acrylate systems can lead to the formation of benzopyrrolizinone cores, which are present in several biologically active molecules. acs.org Visible-light-induced annulation reactions between N-[(trimethylsilyl)methyl]phthalimide and various electron-deficient alkenes, including acrylates, have been developed to synthesize aza-heterocycles. acs.orgacs.org

Utilization in the Modular Synthesis of Complex Organic Molecules

The predictable reactivity of this compound makes it an excellent component for modular synthesis, where complex molecules are assembled from smaller, well-defined building blocks. This approach allows for the systematic variation of molecular structure to explore structure-activity relationships.

Precursor for Natural Product Analogues and Scaffolds

Acrylate derivatives are fundamental starting materials for the synthesis of molecules that mimic the structures of natural products. For instance, acrylic compounds are key building blocks for producing α-methylene-γ-butyrolactones, which are found in numerous natural products. researchgate.net The ability to construct complex scaffolds, such as those found in alkaloids and other biologically active natural products, often relies on the strategic use of versatile intermediates like this compound. Enamine, a supplier of chemical building blocks, offers a wide variety of scaffolds and intermediates, including 3D-shaped scaffolds and unnatural amino acids, for use in medicinal chemistry, underscoring the importance of such foundational molecules in drug discovery. enamine.net

Building Block for Advanced Chemical Intermediates

This compound and related compounds are crucial for creating more complex chemical intermediates that are then used in multi-step syntheses. Acrylic monomers are widely used in the production of polymers and plastic additives. atamanchemicals.com Specifically, ethyl methacrylate (B99206) is a key component in the manufacture of a vast array of polymer-based products, including paints, coatings, and various specialty materials. atamanchemicals.com The transesterification of related amino-containing methacrylates, such as 2-(diethylamino)ethyl methacrylate, has been studied to understand and control polymerization processes, which is essential for creating well-defined polymers for advanced applications. rsc.org The versatility of these acrylate-based building blocks is further demonstrated by their use in synthesizing photoinitiators and other specialized chemical products. mdpi.com

Below is a table summarizing examples of reactions involving acrylate-type structures, illustrating their role as versatile intermediates.

Reactant 1Reactant 2Product TypeApplication Area
N-[(trimethylsilyl)methyl]phthalimideElectron-deficient alkene (e.g., acrylate)Aza-heterocycle (e.g., Benzopyrrolizinone)Synthesis of complex heterocyclic scaffolds acs.orgacs.org
2-Mercaptobenzothiazole2-Chloroethyl methacrylate2-(2-Benzothiazolylthio)ethyl methacrylateSynthesis of potential photoinitiators mdpi.com
Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonateSecondary aminesSubstituted vinyl ethers/aminesSynthesis of novel nitrogenous molecules researchgate.net
2,4-DioxoalkanoatesAqueous formaldehydeβ-Hydroxymethyl-α,β-unsaturated ketonesSynthesis of biologically active molecule precursors researchgate.net

Precursor for Functionalized Polymeric Materials and Macromolecules.

The dual functionality of this compound, combining a polymerizable double bond with a reactive primary amine, makes it an exceptionally useful precursor for a wide range of functionalized polymeric materials and macromolecules.

The primary amine group of amino acrylates is a key feature for creating functional polymers. These pendant amine groups can be introduced into a polymer backbone through the polymerization of monomers like 2-aminoethyl methacrylate (AEMA). These groups serve as reactive handles for further chemical modifications. For instance, the primary amines on a polymer scaffold can be used to covalently link bioactive molecules such as the RGD peptide, which can enhance cell adhesion and biological response. mdpi.com

One method to create such polymers is by grafting the amino acrylate monomer onto an existing polymer surface. In one study, 2-aminoethyl methacrylate hydrochloride was successfully grafted onto a polycaprolactone (B3415563) (PCL) surface using gamma irradiation. nih.gov This process introduces reactive amino groups to the surface of the PCL, fundamentally altering its surface chemistry and enhancing its utility for biomedical applications like vascular grafts. nih.gov However, during the polymerization of monomers like 2-aminoethyl methacrylate (AMA), there is a possibility of intermolecular cross-linking, which needs to be controlled depending on the desired final polymer structure. rsc.org

This compound and its analogs are frequently used in copolymerization to impart specific properties to the final material. By combining them with other monomers, researchers can create copolymers with tailored characteristics, such as stimuli-responsiveness or enhanced biocompatibility.

For example, copolymers of 2-(dimethylamino)ethyl methacrylate (PDMAEMA), a tertiary amine analog, and poly(hydroxyethyl methacrylate) (PHEMA) have been used to create cryogel scaffolds for bone repair. mdpi.com In another application, scaffolds were developed from methacrylated-dextran that was copolymerized with aminoethyl methacrylate, creating a material suitable for nerve tissue engineering. mdpi.com The resulting copolymers possess properties derived from both components, such as the biological compatibility of dextran (B179266) and the reactive functionality of the amine groups. mdpi.com

The table below summarizes various copolymer systems synthesized using amino (meth)acrylates, highlighting the versatility of these monomers.

Table 1: Examples of Copolymers Incorporating Amino (Meth)acrylate Units

Monomer 1 Monomer 2 Polymerization Method Key Finding / Application Source(s)
2-(Dimethylamino)ethyl Methacrylate (DMAEMA) (2-Hydroxyethyl) Methacrylate (HEMA) Cryopolymerization Creation of cryogel scaffolds with controlled porosity for bone regeneration. mdpi.com
Aminoethyl Methacrylate (AEMA) Methacrylated Dextran Not Specified Developed scaffolds where primary amine groups served as handles to link peptides, improving neurite outgrowth. mdpi.com
2-Aminoethyl Methacrylate (AEMA) Alginate with methacryloyl groups Free-radical polymerization Formation of macroporous cryogel scaffolds that are injectable and can recover their shape. rsc.org

The development of polymer scaffolds for tissue engineering and other biomedical applications is a significant area where amino acrylates are employed. The incorporation of monomers like AEMA provides scaffolds with reactive sites for surface modification and can improve their biological performance.

In the field of bone tissue engineering, cryogels made from copolymers of 2-(dimethylamino)ethyl methacrylate (PDMAEMA) and (2-hydroxyethyl) methacrylate (PHEMA) have been developed as scaffolds. mdpi.com These scaffolds support cell adhesion and proliferation, demonstrating their potential for bone repair. mdpi.com For vascular applications, nanofibrous scaffolds made from polycaprolactone (PCL) have been surface-grafted with AEMA using gamma irradiation. nih.gov This modification improves the hydrophilicity and biocompatibility of the scaffold, which is crucial for preventing thrombosis and promoting the growth of endothelial cells. nih.gov

Furthermore, amino-functionalized monomers are used to create injectable hydrogel scaffolds. Alginate can be chemically modified with methacryloyl groups via a reaction with 2-aminoethyl methacrylate. rsc.org The resulting material can be crosslinked to form macroporous cryogels that are shear-thinning and can be administered through a needle, recovering their structure post-injection. rsc.org In another example, scaffolds made from methacrylated-dextran were copolymerized with aminoethyl methacrylate to create a platform for neural tissue engineering, where the amine groups were used to attach peptides that promote neurite outgrowth. mdpi.com

Application in Ligand Design and Catalysis Research.

The reactive amine functionality of this compound and its derivatives makes them potential precursors for the synthesis of complex molecules used in catalysis, such as chiral ligands and auxiliaries.

Chiral ligands are essential for asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Amine-containing molecules are common building blocks for many classes of chiral ligands. For example, chiral salen transition metal complexes, which are effective catalysts in various asymmetric transformations, are synthesized from the condensation of enantiomerically pure diamines with salicylaldehyde (B1680747) derivatives. nih.govacs.org Similarly, chiral aminophosphine (B1255530) ligands can be synthesized from the reaction of a phosphorus chloride compound with an appropriate enantiopure amine. researchgate.net

While direct synthesis from this compound is not widely documented, its primary amine group represents a key reactive site for such transformations. The monomer could be derivatized, for instance, by reaction with a chiral molecule to produce a chiral amine or amino alcohol, which could then be used as a building block in a multi-step ligand synthesis. This pathway would allow the incorporation of the acrylate functionality, enabling subsequent polymerization to create polymer-supported chiral catalysts. The development of modular chiral ligands from readily available starting materials is a significant goal in synthetic chemistry. acs.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a reaction to produce a single enantiomer of the product, after which the auxiliary is removed. The use of such auxiliaries, including in polymer-supported synthesis, is a well-established strategy. researchgate.net

Molecules derived from this compound could potentially serve as precursors to chiral auxiliaries. For this to be realized, the monomer would first need to be converted into a chiral molecule, for example, by reacting its amine group with a chiral acid to form a stable, enantiopure amide. This new chiral molecule could then be used as an auxiliary. For example, vinyl glycosides have been explored as chiral auxiliaries in cycloaddition reactions. ethz.ch Although not directly an amino acrylate, this illustrates the principle of using functionalized, polymerizable monomers in stereoselective synthesis. The potential to create a polymerizable chiral auxiliary from this compound would be of interest for creating recyclable, polymer-bound catalysts or reagents.

Advanced Spectroscopic and Analytical Methodologies in Ethyl 2 Aminomethyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical tool for the investigation of Ethyl 2-(aminomethyl)acrylate, providing unparalleled insight into its molecular framework and dynamic properties.

High-resolution 1D NMR, including ¹H and ¹³C NMR, is essential for the initial structural verification of this compound. The ¹H NMR spectrum provides information on the different types of protons and their immediate electronic environment, while ¹³C NMR distinguishes the unique carbon atoms within the molecule.

Based on analogous acrylate (B77674) compounds, the expected chemical shifts in the ¹H NMR spectrum would identify the vinylic protons, the ethyl ester group, and the distinct aminomethyl group. chemicalbook.comchemicalbook.comhmdb.ca Similarly, ¹³C NMR spectra would confirm the presence of the carbonyl carbon, vinylic carbons, and the carbons of the ethyl and aminomethyl substituents. hmdb.caspectrabase.comhmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from structurally similar compounds.

NucleusFunctional GroupPredicted Chemical Shift (ppm)Key Correlations
¹HVinylic (=CH₂)~5.8 - 6.4Correlates with α-carbon in HSQC
Ethyl (-OCH₂CH₃)~4.2 (quartet)Correlates with -CH₃ protons in COSY
Aminomethyl (-CH₂NH₂)~3.5Correlates with α-carbon in HMBC
Ethyl (-OCH₂CH₃)~1.3 (triplet)Correlates with -OCH₂- protons in COSY
¹³CCarbonyl (C=O)~166Correlates with vinylic and ester protons in HMBC
α-Carbon (-C(CH₂NH₂)=)~140Correlates with its attached protons in HSQC
β-Carbon (=CH₂)~128Correlates with its attached protons in HSQC
Ethyl (-OCH₂)~61Correlates with its attached protons in HSQC
Aminomethyl (-CH₂NH₂)~45Correlates with its attached protons in HSQC

To unambiguously confirm these assignments and elucidate the connectivity between atoms, 2D NMR techniques are employed. iupac.org

Correlation Spectroscopy (COSY): This experiment would verify the coupling between adjacent protons, such as the quartet and triplet signals of the ethyl group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons with their directly attached carbon atoms, confirming, for example, which proton signal corresponds to the aminomethyl carbon versus the vinylic carbons. iupac.org

Dynamic NMR (DNMR) studies are valuable for investigating the conformational flexibility and chemical exchange processes in this compound. By acquiring NMR spectra over a range of temperatures, researchers can analyze the dynamic behavior of the molecule.

Potential areas of study include the investigation of rotational isomers (conformers) around the C-C and C-O single bonds. For instance, similar to other acrylates, this compound may exist in s-cis and s-trans conformations concerning the arrangement of the double bond and the carbonyl group. researchgate.net Variable-temperature NMR could reveal the energy barriers between these conformers by observing the broadening and coalescence of specific signals as the rate of rotation changes.

Furthermore, the protons of the primary amine group (-NH₂) can undergo chemical exchange. The rate of this exchange is often dependent on factors like temperature, solvent, and pH. DNMR can be used to study this process, which manifests as changes in the line shape of the N-H proton signal, from a sharp pair of signals at low temperatures to a single broad peak at higher temperatures as the exchange rate increases.

In situ NMR spectroscopy is a powerful method for monitoring the progress of reactions involving this compound in real-time, directly within the NMR tube. chemrxiv.orgnih.gov This technique is particularly useful for studying polymerization reactions. nih.gov

By repeatedly acquiring ¹H NMR spectra over the course of a reaction, the monomer conversion can be precisely calculated by tracking the disappearance of the characteristic vinylic proton signals of the monomer. chemrxiv.orgnih.gov This provides detailed kinetic data, allowing for the determination of reaction rates and the influence of various parameters such as temperature or catalyst concentration. engconfintl.orgresearchgate.net

In situ NMR offers significant advantages over traditional methods like gravimetry or IR spectroscopy, as it provides rich, quantitative chemical information without the need to withdraw and quench aliquots. nih.govnih.gov It can be adapted to monitor various reaction types, including photopolymerizations, by integrating equipment like LED-coupled fiber optics into the NMR probe. nih.govnih.gov This allows for precise temporal control over reaction initiation and provides detailed mechanistic insights. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and effective tool for identifying the functional groups present in this compound and for monitoring reaction progression. nih.gov

The IR and Raman spectra of this compound are distinguished by absorption bands corresponding to the specific vibrational modes of its functional groups. These spectra provide a molecular fingerprint that can be used for identification and quality control. Key characteristic bands, inferred from analogous compounds, are summarized below. researchgate.netspectroscopyonline.comnist.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Positions are approximate and based on data from analogous compounds.

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Expected Intensity (IR)
N-H StretchPrimary Amine (-NH₂)3300 - 3500Medium (doublet)
C-H Stretch (Vinylic)Alkene (=C-H)3010 - 3095Medium
C-H Stretch (Aliphatic)Ethyl, Methyl2850 - 2980Medium-Strong
C=O StretchEster~1725Very Strong
C=C StretchAlkene~1635Medium, Variable
N-H BendPrimary Amine (-NH₂)1590 - 1650Medium
C-O StretchEster1150 - 1250Strong
C-N StretchAmine1020 - 1250Medium

The most prominent feature in the IR spectrum is typically the intense C=O stretching band of the ester group around 1725 cm⁻¹. spectroscopyonline.comresearchgate.net The presence of the primary amine is confirmed by the N-H stretching bands, while the acrylate moiety is identified by the C=C and vinylic C-H stretching vibrations. researchgate.net Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C=C bond. researchgate.netchemicalbook.com

Similar to in situ NMR, in situ vibrational spectroscopy (most commonly Real-Time IR) can be used to follow the kinetics of reactions, especially polymerization. By setting up an IR probe within the reaction vessel, the concentration of the monomer can be tracked over time.

The analysis focuses on monitoring the decrease in the intensity of a vibrational band unique to the monomer, which is consumed during the reaction. For this compound polymerization, the C=C stretching vibration at approximately 1635 cm⁻¹ is an ideal candidate for this purpose. As the polymerization proceeds, the double bonds are converted into single bonds in the polymer backbone, leading to a corresponding decrease in this absorption band. This allows for the continuous, real-time calculation of monomer conversion and reaction rate. While traditional, this method is sometimes limited by band broadening and lower spectral resolution compared to NMR. chemrxiv.orgnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an indispensable analytical tool in the study of this compound and its derivatives, providing crucial information on molecular weight and structure. This section details the application of high-resolution mass spectrometry (HRMS) for exact mass determination and tandem mass spectrometry (MS/MS) for probing molecular fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For this compound, the theoretical exact mass can be calculated to provide a benchmark for experimental determination. The ability of HRMS to provide sub-ppm mass accuracy is fundamental in the confirmation of synthesis products and the identification of impurities.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. This methodology provides a "fingerprint" of a molecule, aiding in its structural confirmation.

While specific MS/MS fragmentation data for this compound is not detailed in the available research, extensive data exists for the closely related compound, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA). In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides insights into the molecule's structure. For instance, LC-ESI-QFT-MS/MS analysis of DMAEMA reveals a characteristic fragmentation pattern that can be used for its identification and characterization. nih.govmassbank.eu

Table 1: Illustrative MS/MS Fragmentation Data for 2-(Dimethylamino)ethyl methacrylate (DMAEMA)

Precursor Ion (m/z)Fragment Ions (m/z)Collision EnergyInstrument
[M+H]⁺Varies180%LC-ESI-QFT

Note: This table is illustrative. Detailed fragmentation data can be found in spectral databases such as MassBank. massbank.eu

The fragmentation pathways observed for DMAEMA would be expected to be analogous for this compound, with characteristic losses corresponding to the ethyl group, the acrylate moiety, and the aminomethyl side chain.

X-ray Crystallography for Solid-State Structural Determination (of derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of this compound itself can be challenging, the structural analysis of its derivatives offers invaluable insights into the conformational preferences and intermolecular interactions that are likely to be relevant to the parent compound.

Chromatographic Methods for Purity, Separation, and Quantification

Chromatographic techniques are fundamental for the separation, purification, and quantification of this compound and related compounds from complex mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed and optimized for the analysis of acrylates.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Development

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile compounds. Methods have been developed for the determination of various acrylate monomers. For instance, a headspace GC-MS method has been established for the determination of residual acrylate monomers in adhesives, demonstrating good separation and sensitivity. chrom-china.com Another method involves the use of charcoal tubes for sample collection from air, followed by desorption and analysis by GC with a flame ionization detector (FID). osha.gov While these methods are for related acrylates, they provide a strong foundation for the development of a GC method for this compound. Key parameters that would need to be optimized include the choice of column, temperature programming, and detector. Given the thermal lability of some acrylates, care must be taken to avoid on-column polymerization. e3s-conferences.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. Reverse-phase HPLC methods are commonly employed for the analysis of acrylates. sielc.comsielc.com A typical HPLC method for a related compound, 2-(dimethylamino)ethyl methacrylate, uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like formic acid for MS compatibility. sielc.comsielc.com A diode array detector (DAD) can be used for quantification, with the detection wavelength typically set around 210 nm, which is near the maximum ultraviolet absorption for many acrylates. e3s-conferences.org

Table 2: Example HPLC Method Parameters for Acrylate Analysis

ParameterValueReference
Column ZORBAX SB-AQ (250 mm × 4.6 mm, 5 μm) e3s-conferences.org
Mobile Phase A: Water, B: Acetonitrile (gradient elution) e3s-conferences.org
Flow Rate 1.0 mL/min e3s-conferences.orgregulations.gov
Column Temperature 40°C e3s-conferences.org
Detection Diode Array Detector (DAD) at 210 nm e3s-conferences.orgregulations.gov
Injection Volume 20 μL e3s-conferences.org

These methods demonstrate the feasibility of separating and quantifying acrylates with high accuracy and precision, and they can be readily adapted for the analysis of this compound. e3s-conferences.org

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, the separation of its enantiomers is of significant interest, particularly in applications where stereochemistry plays a crucial role. Chiral chromatography, a specialized form of HPLC, is the primary technique for achieving this separation.

While specific methods for the chiral separation of this compound are not prominently featured in the surveyed literature, the principles of chiral chromatography are well-established. The development of a chiral method would involve screening a variety of chiral stationary phases (CSPs) with different mobile phases to achieve enantiomeric resolution. The choice of CSP is critical and would likely be based on the functional groups present in the analyte. Given the amine and ester functionalities in this compound, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates) or cyclodextrins could be effective. The development of such a method would be essential for controlling the stereochemical purity of this compound in research and potential applications.

Hydrodynamic and Optical Methods for Polymer Characterization

The characterization of polymers in solution through hydrodynamic and optical methods provides crucial insights into their molecular and structural properties. For poly(this compound), a cationic polymer of significant interest, a combined analytical approach employing complementary techniques is essential for a comprehensive understanding of its behavior in different solvent conditions. This section delves into the application of advanced methodologies such as analytical ultracentrifugation, viscometry, translation diffusion, and asymmetric flow field-flow fractionation to elucidate the characteristics of poly(this compound) macromolecules.

A study on pharmaceutically relevant cationic linear poly(2-aminoethyl-methacrylate)s, synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization, produced a series of homopolymers with a broad range of molar masses (10,000 to 130,000 g·mol⁻¹) and relatively low dispersities (Đ: 1.3 ± 0.4). researchgate.net The investigation of these polymers in aqueous solutions of 0.2 M NaCl and 0.2 M NaOH using a suite of hydrodynamic and optical methods has allowed for a detailed evaluation of their solution behavior, absolute molar masses, conformational characteristics, and optical properties. researchgate.net

Analytical Ultracentrifugation

Analytical ultracentrifugation (AUC) is a powerful, first-principles-based method for determining the molar mass and hydrodynamic properties of macromolecules in solution. By subjecting the polymer solution to a strong centrifugal field, the sedimentation velocity of the macromolecules can be measured. This velocity is related to the molar mass and frictional properties of the polymer.

In the study of poly(2-aminoethyl-methacrylate)s, AUC was a key component of the combined analytical approach. researchgate.net The sedimentation-diffusion analysis, which combines data from sedimentation velocity experiments (AUC) and translational diffusion measurements, was used to determine the absolute values of the molar masses. researchgate.net The results obtained from this method were found to be in good agreement with those determined by Asymmetric Flow Field-Flow Fractionation (AF4), providing a robust validation of the molar mass characteristics of the synthesized polymers. researchgate.net

The sedimentation coefficient, s₀, which is the sedimentation velocity per unit of centrifugal acceleration, was determined for the homologous series of poly(2-aminoethyl-methacrylate)s in 0.2 M NaCl. The relationship between the sedimentation coefficient and the molar mass (M) was established through a scaling law, which provides information about the polymer's conformation in solution. researchgate.net

Intrinsic Viscosity and Translation Diffusion

Intrinsic viscosity and translational diffusion measurements are classical hydrodynamic techniques that provide valuable information about the size, shape, and conformation of polymers in solution. Intrinsic viscosity, [η], is a measure of a polymer's contribution to the viscosity of a solution and is related to the hydrodynamic volume of the polymer coil. Translational diffusion, characterized by the diffusion coefficient, D₀, describes the random thermal motion of the polymer chains and is inversely related to their hydrodynamic size.

The scaling relationships determined in 0.2 M NaCl water were:

[η] = 0.0031 × M^0.83

s₀ = 0.0324 × M^0.39

D₀ = 3,909 × M^−0.64 researchgate.net

The linear trends observed in the logarithmic plots of these relationships across the entire range of molar masses indicate a random coil conformation for the poly(2-aminoethyl-methacrylate) macromolecules in this solvent. researchgate.net Furthermore, the conformational characteristics, specifically the equilibrium rigidity (Kuhn segment length, A), were determined from the hydrodynamic data. In 0.2 M NaCl, the equilibrium rigidity was found to be A = 5.3 ± 1.5 nm, while in 0.2 M NaOH, it was significantly lower at A = 1.3 ± 0.1 nm. researchgate.net This difference highlights the influence of uncompensated charges on the polymer conformation, leading to a more extended chain in the saline solution compared to the basic medium. researchgate.net

ParameterValue in 0.2 M NaClValue in 0.2 M NaOH
Equilibrium Rigidity (A) 5.3 ± 1.5 nm1.3 ± 0.1 nm

Asymmetric Flow Field-Flow Fractionation (AF4)

Asymmetric Flow Field-Flow Fractionation (AF4) is a separation technique that fractionates macromolecules and particles based on their diffusion coefficients, and consequently their hydrodynamic size, without the use of a stationary phase. chromatographyonline.com This method is particularly advantageous for the characterization of high molar mass polymers, aggregates, and complex polymer systems. chromatographyonline.comnih.gov In AF4, a cross-flow is applied perpendicular to the direction of the channel flow, which forces the sample components towards an accumulation wall. The separation is achieved based on the differential elution of the components due to their different equilibrium positions within the parabolic flow profile of the channel. nih.gov

In the comprehensive analysis of poly(2-aminoethyl-methacrylate)s, AF4 was employed as a complementary technique to determine the absolute molar masses of the polymers. researchgate.net The results from AF4 demonstrated excellent consistency with the molar masses determined by the sedimentation-diffusion analysis from AUC, reinforcing the accuracy of the characterization. researchgate.net The use of AF4, often in conjunction with online detectors such as multi-angle light scattering (MALS) and differential refractive index (dRI) detectors, allows for the determination of not only the molar mass distribution but also the radius of gyration, providing further insights into the polymer's structure.

The successful application of AF4 in this context underscores its utility in the detailed molecular and structural analysis of cationic polymers like poly(this compound), especially for verifying results from more traditional hydrodynamic methods.

PropertyMethod(s)Key Findings for Poly(2-aminoethyl-methacrylate)
Absolute Molar Mass Analytical Ultracentrifugation (Sedimentation-Diffusion), Asymmetric Flow Field-Flow FractionationConsistent results obtained from both methods for a homologous series with M between 10,000 and 130,000 g·mol⁻¹. researchgate.net
Conformation in Solution Intrinsic Viscosity, Translational DiffusionRandom coil conformation observed in 0.2 M NaCl. researchgate.net
Scaling Relationships (in 0.2 M NaCl) Intrinsic Viscosity, Sedimentation Coefficient, Translational Diffusion[η] = 0.0031 × M^0.83s₀ = 0.0324 × M^0.39D₀ = 3,909 × M^−0.64 researchgate.net
Equilibrium Rigidity (A) Hydrodynamic MethodsA = 5.3 ± 1.5 nm in 0.2 M NaClA = 1.3 ± 0.1 nm in 0.2 M NaOH researchgate.net

Theoretical and Computational Investigations of Ethyl 2 Aminomethyl Acrylate

Quantum Chemical Calculations for Electronic Structure and Reactivity.

A thorough search for quantum chemical calculations, a fundamental approach for understanding the electronic structure and reactivity of molecules, yielded no specific studies on Ethyl 2-(aminomethyl)acrylate.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States.

No dedicated Density Functional Theory (DFT) studies investigating the reaction pathways or transition states of this compound have been found in the surveyed literature. Such studies would be invaluable for predicting its reactivity in various chemical transformations.

Ab Initio Methods for Molecular Properties and Energetics.

Similarly, there is a lack of published research utilizing ab initio methods to calculate the molecular properties and energetics of this compound. These high-level computational methods would provide precise data on its geometry, stability, and electronic characteristics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions.

No literature was found describing the use of molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound. MD simulations are crucial for understanding the dynamic behavior of molecules in different environments.

Computational Prediction of Spectroscopic Parameters.

There are no available studies that report the computational prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) for this compound. Such computational data is essential for the interpretation of experimental spectra and for the structural elucidation of the compound.

Structure-Reactivity Relationships and Mechanistic Insights from Computational Models.

Due to the absence of the aforementioned computational studies, no structure-reactivity relationships or mechanistic insights derived from computational models for this compound have been established in the scientific literature.

Data Tables

In the absence of specific research findings for this compound, no data tables can be generated.

Emerging Research Avenues and Future Perspectives for Ethyl 2 Aminomethyl Acrylate

Novel Synthetic Transformations and Methodologies

The reactivity of ethyl 2-(aminomethyl)acrylate is centered around its two primary functional groups: the primary amine and the activated alkene of the acrylate (B77674). A key feature of ethyl α-(aminomethyl)acrylate is the formation of an intramolecular hydrogen bond between the amino group and the carbonyl group. researchgate.net This interaction reduces the nucleophilicity of the amine and stabilizes the monomer, influencing its reactivity in polymerization and other transformations. researchgate.net

Future research is poised to explore a variety of synthetic transformations, including:

Aza-Baylis-Hillman Reaction: This powerful carbon-carbon bond-forming reaction, catalyzed by tertiary amines or phosphines, could be employed to react this compound with various aldehydes. acs.orgorganic-chemistry.org This would lead to the synthesis of highly functionalized β-amino alcohols with potential applications in pharmaceuticals and as chiral auxiliaries. The reaction's efficiency can be significantly enhanced through methodologies like ball-milling, which offers a solvent-free and faster alternative to traditional solution-based experiments. acs.org

Michael Addition: The primary amine of this compound can readily undergo Michael addition to a variety of Michael acceptors, such as other acrylates, acrylamides, and α,β-unsaturated ketones. This reaction is fundamental for creating novel polymers and cross-linked materials. rsc.org The facile nature of this reaction allows for the development of libraries of new functional materials. rsc.org

Multicomponent Reactions: The unique combination of functional groups in this compound makes it an ideal candidate for multicomponent reactions. For instance, a one-pot reaction with an aldehyde and a dialkylmalonate, catalyzed by an organocatalyst like ethyl diphenylphosphine, could yield highly functionalized molecules in a single step. nih.gov

Synthetic TransformationPotential ProductsKey Features
Aza-Baylis-Hillman ReactionHighly functionalized β-amino alcoholsC-C bond formation, potential for enantioselective synthesis. acs.orgorganic-chemistry.org
Michael AdditionNovel polymers, cross-linked materialsC-N bond formation, high efficiency. rsc.org
Multicomponent ReactionsComplex, highly functionalized moleculesAtom economy, single-step synthesis. nih.gov

Advanced Material Science Applications Utilizing this compound Derivatives

The derivatives of this compound hold immense promise in the field of material science. The primary amine group can be readily modified to introduce a wide range of functionalities, leading to materials with tailored properties.

A closely related and extensively studied compound, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), provides a glimpse into the potential applications. Polymers derived from DMAEMA are known for their pH and temperature sensitivity, making them suitable for "smart" materials. sigmaaldrich.com These polymers have found use in drug delivery systems, as flocculants in water treatment, and in the development of antibacterial surfaces. rsc.orgsigmaaldrich.com

Future research on this compound derivatives is expected to focus on:

pH- and Temperature-Responsive Polymers: Similar to its tertiary amine counterpart, polymers of this compound and its derivatives are expected to exhibit responsiveness to environmental stimuli. The primary amine allows for a different pKa range and hydrogen bonding capabilities compared to tertiary amines, potentially leading to materials with unique response profiles. researchgate.net

Biocompatible and Biodegradable Materials: The presence of the amino acid-like structure in this compound makes it an attractive building block for creating biocompatible and biodegradable polymers for tissue engineering and biomedical applications. rsc.org Copolymers with other monomers like N-acryloyl-l-glutamic acid or N-acryloyl-l-threonine could lead to self-healing materials with tunable mechanical properties. nih.gov

Functional Coatings and Adhesives: The amine functionality can enhance adhesion to various substrates and provide sites for further chemical modification, making these polymers suitable for high-performance coatings and adhesives.

Integration into Hybrid Material Systems

The ability to copolymerize this compound with a wide array of other monomers makes it an excellent candidate for the creation of sophisticated hybrid material systems. These systems combine the properties of different materials to achieve functionalities that are not possible with a single component.

Prospective research directions include:

Organic-Inorganic Hybrid Materials: The primary amine groups on the polymer chains can act as anchoring points for inorganic nanoparticles, such as silica, titania, or gold. This can be achieved through sol-gel processes or by direct reaction with the nanoparticle surface. The resulting hybrid materials could exhibit enhanced mechanical strength, thermal stability, and novel optical or electronic properties.

Polymer-Biomolecule Conjugates: The reactive amine groups can be used to covalently attach biomolecules like peptides, proteins, or DNA. This opens up possibilities for creating biosensors, targeted drug delivery vehicles, and advanced biomaterials for regenerative medicine.

Interpenetrating Polymer Networks (IPNs): this compound and its derivatives can be used to form IPNs, where two or more polymer networks are physically entangled. This can lead to materials with a unique combination of properties, such as high toughness and solvent resistance.

Chemoenzymatic and Biocatalytic Approaches for Synthesis and Derivatization

The use of enzymes in organic synthesis, or biocatalysis, offers a green and highly selective alternative to traditional chemical methods. For this compound, chemoenzymatic and biocatalytic approaches are emerging as a promising research frontier.

Enzymatic Synthesis of the Monomer: While the chemical synthesis of amino acrylates is established, biocatalytic routes could offer milder reaction conditions and improved sustainability. Enzymes such as lipases could potentially be used for the transesterification of an acrylic ester with an amino alcohol precursor. nih.gov Research into optimizing enzyme environments, for instance by using supercritical fluids like ethane (B1197151) or sulfur hexafluoride, has shown promise for improving reaction rates and yields in acrylate synthesis. nih.gov

Biocatalytic Polymerization: Enzymes could also be employed to catalyze the polymerization of this compound, potentially leading to polymers with well-defined structures and narrow molecular weight distributions.

Enzymatic Derivatization: The primary amine group of the monomer or the resulting polymer can be a target for enzymatic modification. For example, transaminases could be used to introduce new functional groups, or oxidases could be employed for specific transformations. nih.gov Biocatalytic cascades, combining multiple enzymes in a one-pot reaction, could enable the efficient synthesis of complex, chiral amine-containing molecules from simple precursors. nih.gov

Biocatalytic ApproachPotential AdvantageRelevant Enzyme Classes
Monomer SynthesisMilder reaction conditions, improved sustainabilityLipases, Esterases. nih.gov
PolymerizationControlled polymer architecturePeroxidases, Laccases
DerivatizationHigh selectivity, access to chiral moleculesTransaminases, Oxidases, Imine Reductases. nih.gov

Q & A

What are the established synthetic routes for Ethyl 2-(aminomethyl)acrylate, and how can purity be validated in academic research?

Level: Basic
Methodological Answer:
this compound is typically synthesized via nucleophilic substitution or Michael addition reactions. For example, reacting acryloyl chloride with ethanolamine derivatives under inert conditions can yield the target compound. Purification often involves fractional distillation or column chromatography using silica gel, followed by characterization via 1H^1H-NMR to confirm the absence of unreacted starting materials (e.g., acryloyl chloride peaks at δ 6.0–6.4 ppm). GC-MS can detect volatile impurities, while elemental analysis ensures stoichiometric consistency . Stabilizers like 4-methoxyphenol (200–300 ppm) are often added to prevent polymerization during storage .

How can unexpected byproducts in bromination reactions of this compound derivatives be mitigated?

Level: Advanced
Methodological Answer:
Bromination of ethyl acrylate derivatives can yield unexpected products, such as dialkyl thienoindole dicarboxylates, due to competing reaction pathways. To address this:

  • Kinetic Control: Optimize reaction temperature (e.g., lower temperatures favor kinetic products) and stoichiometry.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may suppress side reactions by stabilizing intermediates.
  • Post-Reaction Analysis: Use LC-MS or 13C^{13}C-NMR to track bromine incorporation and identify side products. For example, Schulte et al. (2001) observed unexpected cyclization products during bromination, requiring iterative optimization of reaction conditions to isolate the desired product .

What advanced analytical techniques are critical for characterizing this compound copolymers in biomedical applications?

Level: Advanced
Methodological Answer:
Copolymers (e.g., P(EA-HEA) networks) require multi-modal analysis:

  • Thermal Stability: Differential scanning calorimetry (DSC) identifies glass transition temperatures (TgT_g) and decomposition points.
  • Functional Groups: FTIR confirms acrylate C=O stretches (~1720 cm1^{-1}) and amine N-H bends (~1600 cm1^{-1}).
  • Porosity and Morphology: SEM or BET analysis quantifies pore size in scaffolds, critical for drug delivery efficiency.
  • Chromatography: Size-exclusion chromatography (SEC) determines molecular weight distribution, while reverse-phase HPLC assesses monomer residuals .

What safety protocols are essential for laboratory handling of this compound?

Level: Basic
Methodological Answer:

  • Engineering Controls: Use closed systems and local exhaust ventilation to minimize inhalation risks.
  • PPE: Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Respiratory protection (e.g., N95 masks) is required if vapor concentrations exceed 1 ppm.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent polymerization.
  • Storage: Keep in amber bottles at 2–8°C with stabilizers to prevent runaway polymerization. Arkema’s GPS Safety Summary emphasizes strict adherence to REACH and CLP regulations for hazard communication .

How do structural modifications of this compound influence its efficacy in drug delivery systems?

Level: Advanced
Methodological Answer:

  • Hydrophilic Modifications: Introducing hydroxyl groups (e.g., copolymerizing with 2-hydroxyethyl acrylate) enhances water solubility, improving drug release kinetics.
  • Functionalization: Amine groups enable conjugation with targeting ligands (e.g., peptides), as seen in studies where ligand surface density directly correlated with cellular uptake efficiency.
  • Crosslinking Density: Adjusting crosslinker ratios (e.g., using PEG-diacrylate) modulates scaffold degradation rates. For instance, Téllez-Rojo et al. (2001) linked higher crosslinking to slower release profiles in P(EA-HEA) networks .

How should researchers resolve contradictory data in toxicity studies of this compound derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from differing experimental models or metabolic pathways. To reconcile discrepancies:

  • In Vitro/In Vivo Correlation: Compare cytotoxicity assays (e.g., MTT tests on HepG2 cells) with rodent LD50_{50} studies. For example, Bicak et al. (2001) noted species-specific metabolic activation of acrylate derivatives.
  • Metabolite Tracking: Use 19F^{19}F-NMR or LC-MS/MS to identify reactive intermediates (e.g., epoxides) responsible for hepatotoxicity.
  • Dose-Response Analysis: Apply Hill equation modeling to distinguish threshold effects from linear no-threshold trends .

What computational tools are recommended for predicting the reactivity of this compound in novel copolymer designs?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Gaussian or ORCA software can model electron density distributions to predict sites for electrophilic attacks (e.g., α,β-unsaturated carbonyl reactivity).
  • Molecular Dynamics (MD): Simulate copolymer self-assembly in aqueous environments using GROMACS.
  • QSAR Models: Train algorithms on datasets (e.g., Hansen solubility parameters) to predict solubility or degradation rates. Studies by Lu et al. (2001) validated QSAR predictions for acrylate-based hydrogels .

How can researchers validate the biocompatibility of this compound-based materials for tissue engineering?

Level: Advanced
Methodological Answer:

  • Cytocompatibility: Perform ISO 10993-5 tests using primary human fibroblasts, assessing viability via live/dead staining.
  • Inflammatory Response: ELISA quantifies pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage co-cultures.
  • In Vivo Implantation: Use rodent models to evaluate foreign body response over 12 weeks, with histopathology scoring for fibrosis or necrosis. Ozlem et al. (2001) demonstrated that PVA-filled P(EA-HEA) scaffolds reduced inflammatory markers by 40% compared to pure acrylates .

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